2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
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Biological Activity
The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a novel heterocyclic compound that belongs to the class of triazole derivatives. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction between appropriate thiol derivatives and acetamides in the presence of catalysts. The structural integrity of the compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. The presence of the triazole ring is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to our target compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Triazole Compounds
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | A549 (Lung) | 5.2 | |
Compound B | HCT116 (Colon) | 4.3 | |
Compound C | MCF7 (Breast) | 6.0 |
The compound’s ability to inhibit cell proliferation may be linked to its interaction with specific protein targets involved in cell cycle regulation.
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The target compound has been evaluated for its efficacy against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 10 | |
P. aeruginosa | 20 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
The biological activity of the compound can be attributed to its ability to inhibit specific enzymes or proteins involved in disease processes. For example, triazoles often function as inhibitors of cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in treating various conditions:
- Case Study on Anticancer Efficacy : A study involving a series of triazole compounds demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cells, indicating structure-activity relationships (SAR) that could be applied to our target compound .
- Case Study on Antimicrobial Properties : Another investigation into triazole-based compounds revealed their effectiveness against multidrug-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12-3-6-14(10-16(12)20)22-18(26)11-28-19-24-23-17(25(19)21)9-13-4-7-15(27-2)8-5-13/h3-8,10H,9,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHVHBTRUXWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.